N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
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Overview
Description
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[b]quinoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinolines and phenyl derivatives, such as:
- N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
- 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione
Uniqueness
N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is unique due to its specific combination of a trifluoromethyl group and a cyclopenta[b]quinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15F3N2 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C19H15F3N2/c20-19(21,22)12-5-3-6-13(11-12)23-18-14-7-1-2-9-16(14)24-17-10-4-8-15(17)18/h1-3,5-7,9,11H,4,8,10H2,(H,23,24) |
InChI Key |
ARHFTGVTFPUMMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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